2,4,6-Tris(2,2',5,6'-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with three tetramethylbiphenyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine typically involves a multi-step process. One common method includes the cyclotrimerization of nitriles in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Scientific Research Applications
2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine core can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the biphenyl groups may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese (III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium (III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron (III)
Uniqueness
2,4,6-Tris(2,2’,5,6’-tetramethyl[1,1’-biphenyl]-4-yl)-1,3,5-triazine is unique due to its specific substitution pattern and the presence of tetramethylbiphenyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
919105-00-3 |
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Molecular Formula |
C51H51N3 |
Molecular Weight |
706.0 g/mol |
IUPAC Name |
2,4,6-tris[4-(2,6-dimethylphenyl)-2,5-dimethylphenyl]-1,3,5-triazine |
InChI |
InChI=1S/C51H51N3/c1-28-16-13-17-29(2)46(28)40-22-37(10)43(25-34(40)7)49-52-50(44-26-35(8)41(23-38(44)11)47-30(3)18-14-19-31(47)4)54-51(53-49)45-27-36(9)42(24-39(45)12)48-32(5)20-15-21-33(48)6/h13-27H,1-12H3 |
InChI Key |
FGUDOEJLZOPESU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C(C=C(C(=C2)C)C3=NC(=NC(=N3)C4=CC(=C(C=C4C)C5=C(C=CC=C5C)C)C)C6=CC(=C(C=C6C)C7=C(C=CC=C7C)C)C)C |
Origin of Product |
United States |
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